

A Comprehensive Technical Guide to 2-Aminoresorcinol Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Aminoresorcinol hydrochloride*

Cat. No.: *B1268285*

[Get Quote](#)

Introduction

2-Aminoresorcinol hydrochloride, with the CAS number 634-60-6, is a chemical compound that serves as a valuable intermediate in various synthetic processes.[\[1\]](#)[\[2\]](#) This technical guide provides an in-depth overview of its fundamental properties, tailored for researchers, scientists, and professionals in drug development. The document outlines its chemical and physical characteristics, safety information, and generalized experimental protocols for its analysis.

Chemical and Physical Properties

The basic properties of **2-Aminoresorcinol hydrochloride** are summarized in the tables below, providing a concise reference for laboratory use.

Table 1: Chemical Identification

Identifier	Value
Product Name	2-Aminoresorcinol hydrochloride
Synonyms	2-amino-resorcinohydrochloride, 2-AMINO-1,3-BENZENEDIOL HYDROCHLORIDE, 2-aminobenzene-1,3-diol;hydrochloride[1][3]
CAS Number	634-60-6[1]
Molecular Formula	C6H8CINO2[1][3]
Molecular Weight	161.59 g/mol [1][3]
InChI Key	QOVNXPCVVNCPQC-UHFFFAOYSA-N[3]
SMILES	C1=CC(=C(C(=C1)O)N)O.CI[3]
EINECS Number	211-210-9[1]
MDL Number	MFCD00050691

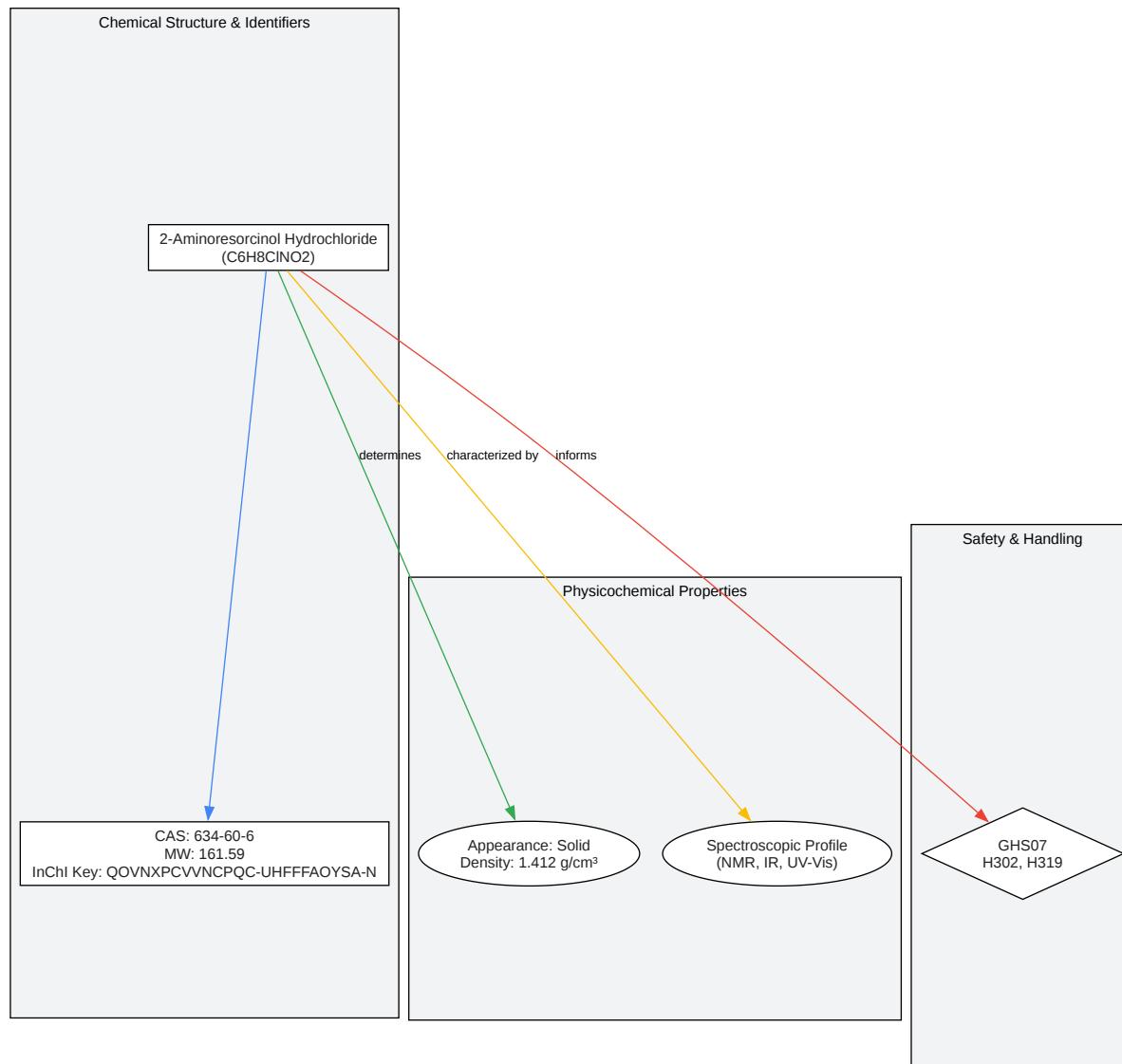
Table 2: Physical Properties

Property	Value
Appearance	Solid[3]
Purity	95% to >98% (Varies by supplier)[2][3]
Density	1.412 g/cm ³ [3][4]

Note: Experimental properties such as melting point and solubility for **2-Aminoresorcinol hydrochloride** are not consistently reported across publicly available sources. For comparison, the related compound 4-aminoresorcinol hydrochloride has a reported melting point of 220 °C (with decomposition).[5][6]

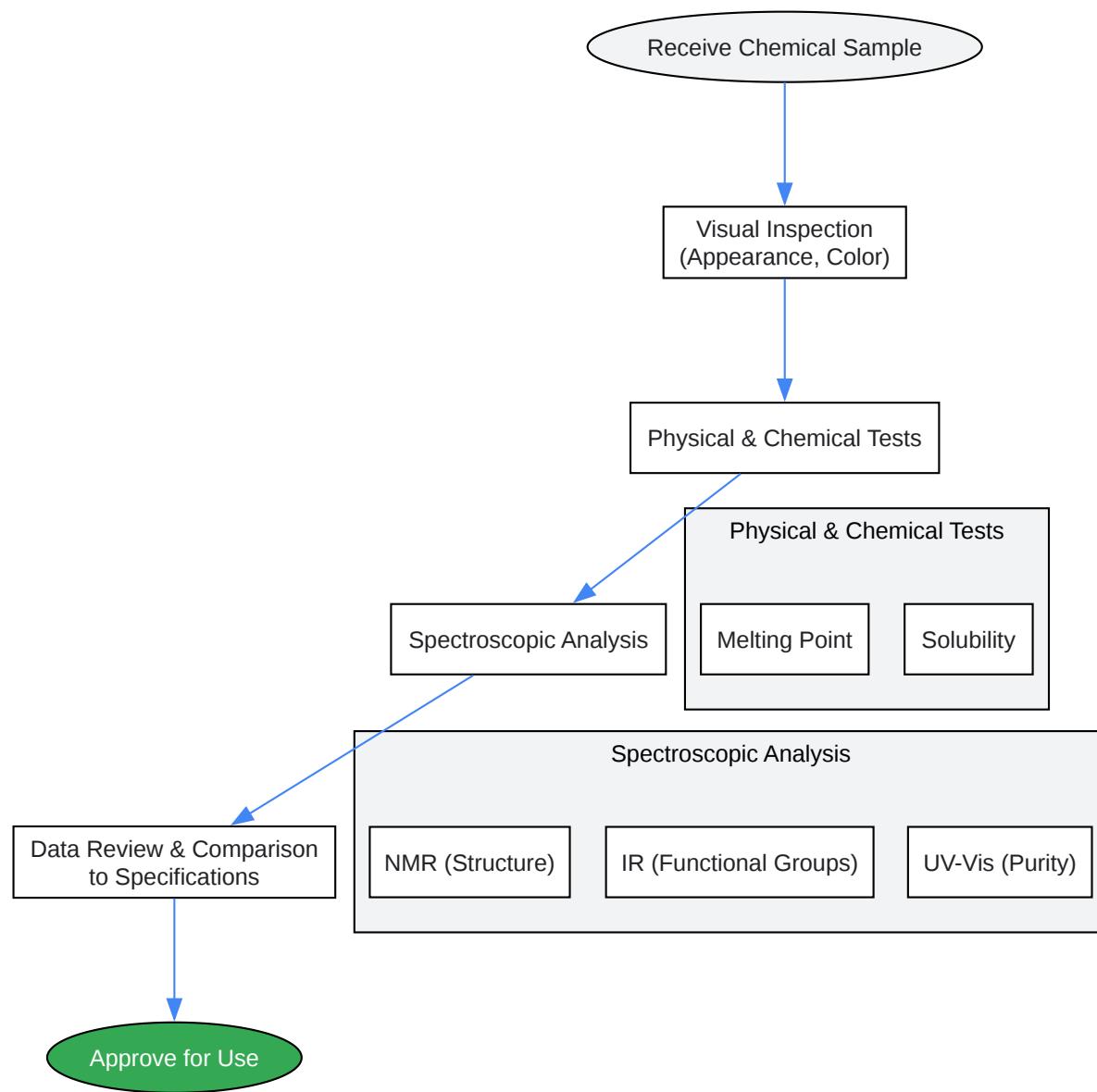
Safety and Handling

Understanding the safety profile of a chemical is paramount for its proper handling in a laboratory setting.


Table 3: Hazard Identification and Safety Precautions

Category	Information
GHS Pictogram	GHS07 (Harmful)
Signal Word	Warning
Hazard Statements	H302 (Harmful if swallowed), H319 (Causes serious eye irritation)
Precautionary Statements	P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
Storage Class	11 (Combustible Solids)
WGK	WGK 3 (Water endangering)

For more detailed safety information, it is crucial to consult the full Safety Data Sheet (SDS) provided by the supplier.


Logical Relationships and Workflows

The following diagrams illustrate the relationships between the chemical's structure and its properties, as well as a generalized workflow for its characterization.

[Click to download full resolution via product page](#)

Fig. 1: Relationship between structure and properties.

[Click to download full resolution via product page](#)

Fig. 2: General workflow for chemical characterization.

Experimental Protocols

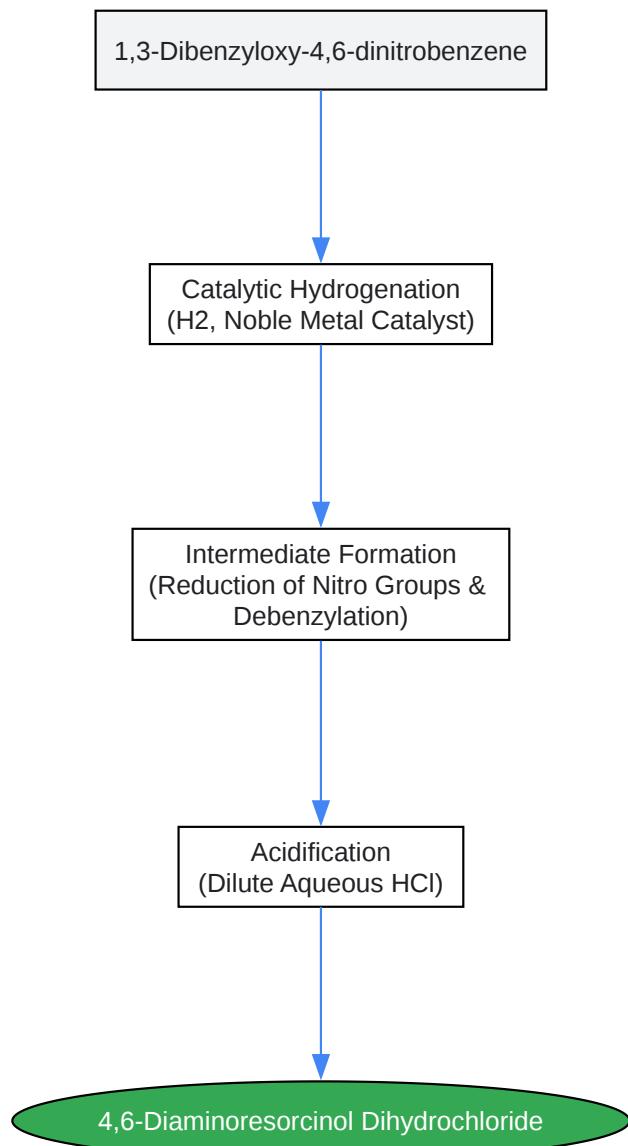
Detailed experimental protocols for **2-Aminoresorcinol hydrochloride** are not readily available in the public domain. However, standard methodologies for characterizing a compound of this nature are well-established.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity. A common method is the capillary melting point determination.

- Apparatus: Melting point apparatus, capillary tubes (sealed at one end).
- Procedure:
 - A small amount of the finely powdered, dry sample of **2-Aminoresorcinol hydrochloride** is packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a controlled rate.
 - The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

Spectroscopic Analysis


Spectroscopic methods are essential for elucidating the molecular structure and confirming the identity of a compound.[7]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Purpose: To determine the carbon-hydrogen framework of the molecule.[7] ^1H and ^{13}C NMR are standard techniques.
 - Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

- Data Acquisition: The prepared sample is placed in an NMR tube and analyzed using an NMR spectrometer. The resulting spectrum provides information on the chemical environment of the protons and carbon atoms.[7]
- Infrared (IR) Spectroscopy:
 - Purpose: To identify the functional groups present in the molecule.[7]
 - Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
 - Data Acquisition: The sample is scanned with infrared radiation, and the absorption bands corresponding to different functional groups (e.g., O-H, N-H, aromatic C-H) are recorded.
- Ultraviolet-Visible (UV-Vis) Spectroscopy:
 - Purpose: To analyze for the presence of chromophores and for quantitative analysis.[7]
 - Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or water) that does not absorb in the region of interest.
 - Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm). The wavelength of maximum absorbance (λ_{max}) is a characteristic of the compound.

Synthesis Pathway

While a specific, detailed synthesis protocol for **2-Aminoresorcinol hydrochloride** was not found, the synthesis of the related compound, 4,6-diaminoresorcinol dihydrochloride, provides insight into the potential synthetic strategies for aminophenols. One documented method involves the catalytic hydrogenation of a dinitro precursor.

[Click to download full resolution via product page](#)

Fig. 3: Synthesis of a related aminophenol.

This process involves the reduction of nitro groups to amino groups and the cleavage of protecting groups, followed by salt formation with hydrochloric acid.[8]

Applications

2-Aminoresorcinol hydrochloride is primarily used as a chemical intermediate in various synthetic applications.^[2] Its structural motifs, an aminophenol, are found in a range of more complex molecules, suggesting its utility in the synthesis of dyes, pharmaceutical compounds, and other specialty chemicals. For instance, the related compound 4-aminoresorcinol hydrochloride has been used in enzyme assays.^[6]

Conclusion

This technical guide provides a foundational understanding of **2-Aminoresorcinol hydrochloride** for scientific professionals. The presented data, compiled from various chemical and safety databases, offers a quick reference for its properties and handling. While specific experimental protocols and biological pathway information are limited, the generalized methods and workflows described herein provide a solid basis for the characterization and use of this compound in a research and development setting. It is always recommended to refer to supplier-specific documentation for the most accurate and detailed information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 634-60-6 CAS Manufactory [m.chemicalbook.com]
- 2. 2-Aminoresorcinol hydrochloride, CasNo.634-60-6 GIHI CHEMICALS CO.,LIMITED China (Mainland) [gihichem.lookchem.com]
- 3. bocsci.com [bocsci.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chembk.com [chembk.com]
- 6. 4-AMINORESORCINOL HYDROCHLORIDE | 34781-86-7 [chemicalbook.com]
- 7. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 8. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Aminoresorcinol Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268285#2-aminoresorcinol-hydrochloride-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com